溴环己烷-d11

描述

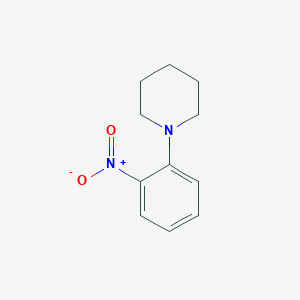

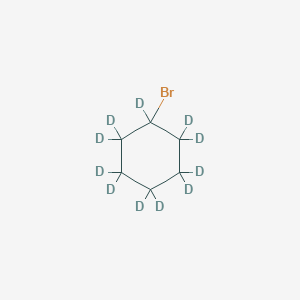

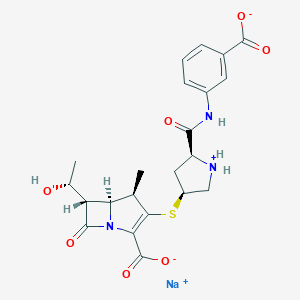

Bromocyclohexane-d11 is a compound synthesized from cyclohexanol and potassium bromide in the presence of concentrated sulfuric acid in water. The synthesis process has been optimized to achieve a high yield of up to 93% under specific conditions, indicating the efficiency of this method for producing Bromocyclohexane-d11. This compound serves as a versatile building block for further chemical synthesis, owing to its unique structure and properties derived from the bromo substituent and deuterium atoms (Heng, 2008).

Synthesis Analysis

The synthesis of Bromocyclohexane involves the reaction of potassium bromide and cyclohexanol in the presence of concentrated sulfuric acid, leading to high yields under optimized conditions. This method showcases the effective production of Bromocyclohexane, highlighting its significance in chemical synthesis (Heng, 2008).

Molecular Structure Analysis

The molecular structure and conformation of Bromocyclohexane-d11 and related compounds have been extensively studied. Investigations into the molecular structure of 1-bromo-1-silacyclohexane, for example, reveal the existence of conformers in the gas phase, which are indicative of the flexibility and dynamic nature of Bromocyclohexane-d11's structure. These studies provide insight into the electronic and steric effects influencing the stability of such molecules (Belyakov et al., 2012).

Chemical Reactions and Properties

Bromocyclohexane-d11 is involved in a range of chemical reactions, serving as a precursor for the synthesis of various organic compounds. The bromination of cyclohexenes, for instance, demonstrates the reactivity of Bromocyclohexane-d11 in forming complex molecular structures through halogenation processes. These reactions not only illustrate the compound's versatility but also its role in facilitating the synthesis of more complex molecules (Han et al., 1999).

科学研究应用

振动光谱和构象分析:Chun、Ocola 和 Laane (2016 年) 研究了溴环己烷及其同位素异构体(包括环己烷-d11)的红外和拉曼光谱,以分析它们的振动频率和构象形式。这项研究对于了解这些化合物的分子结构和行为至关重要 (Chun、Ocola 和 Laane,2016 年)。

化学交换研究:Allerhand、Chen 和 Gutowsky (1965 年) 在他们对环己烷和 d11-环己烷的椅-椅异构化研究中使用了核磁共振化学交换效应。这项研究提供了对分子转化动力学的见解 (Allerhand、Chen 和 Gutowsky,1965 年)。

相变研究:Kobashi 和 Oguni (1995 年) 测量了氯环己烷-溴环己烷固溶体的热容,以研究相变。这项研究对于了解这些化合物在不同温度下的物理性质非常重要 (Kobashi 和 Oguni,1995 年)。

拉曼光谱分析:Holly、Jalsovszky 和 Egyed (1982 年) 使用红外和拉曼光谱对溴环己烷的振动频率进行了研究。此类研究对于表征卤代环己烷的分子结构至关重要 (Holly、Jalsovszky 和 Egyed,1982 年)。

扩散行为研究:Edwards、Stepto 和 Semlyen (1982 年) 研究了聚(二甲基硅氧烷)在溴环己烷中的扩散系数。这项研究有助于我们了解溶液中的分子相互作用 (Edwards、Stepto 和 Semlyen,1982 年)。

动态核磁共振光谱:Ternieden、Muller 和 Müller (1999 年) 使用动态 2H 核磁共振光谱研究了液晶溶液中的溴环己烷,提供了对溴环己烷分子行为和构象动力学的详细见解 (Ternieden、Muller 和 Müller,1999 年)。

安全和危害

Bromocyclohexane-d11 is classified as a combustible liquid (Hazard statement: H227) . It is recommended to keep it away from heat/sparks/open flames/hot surfaces and to avoid breathing mist/vapors/spray . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this substance .

未来方向

Deuterium-labeled compounds like Bromocyclohexane-d11 have gained attention in the field of drug development . They are often used as tracers for quantitation during the drug development process . The potential of these compounds to affect the pharmacokinetic and metabolic profiles of drugs suggests they may have significant roles in future pharmaceutical research .

属性

IUPAC Name |

1-bromo-1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c7-6-4-2-1-3-5-6/h6H,1-5H2/i1D2,2D2,3D2,4D2,5D2,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNQQHJNRPDOQV-KAFHOZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])Br)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583825 | |

| Record name | 1-Bromo(~2~H_11_)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromocyclohexane-d11 | |

CAS RN |

35558-49-7 | |

| Record name | 1-Bromo(~2~H_11_)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B57151.png)

![4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid](/img/structure/B57154.png)

![Spiro[2.4]hepta-4,6-diene](/img/structure/B57166.png)